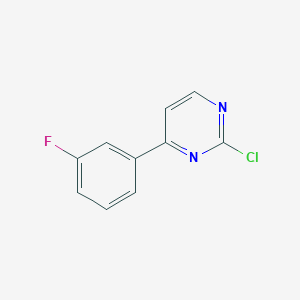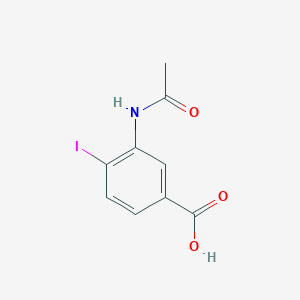
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is an organic compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 1-hydroxy-3-methylcyclohexylmethanol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF (Dimethylformamide), elevated temperatures.
Major Products:
Oxidation: Benzyl ((1-oxo-3-methylcyclohexyl)methyl)carbamate.
Reduction: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Mecanismo De Acción
The mechanism of action of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture .
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the cyclohexyl group, making it less sterically hindered and potentially less selective in its interactions.
Methyl carbamate: Smaller and simpler structure, used primarily in agrochemicals.
Ethyl carbamate: Known for its use in the synthesis of urethane polymers and as a precursor in organic synthesis.
Uniqueness: Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is unique due to its specific structural features, including the cyclohexyl ring and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
benzyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-13-6-5-9-16(19,10-13)12-17-15(18)20-11-14-7-3-2-4-8-14/h2-4,7-8,13,19H,5-6,9-12H2,1H3,(H,17,18) |
Clave InChI |
VPMNQUHLVBKGSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CNC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B13501283.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)

![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)







